
2-Bromo-4,6-difluorobenzotrifluoride
Übersicht
Beschreibung
2-Bromo-4,6-difluorobenzotrifluoride (BDF) is an organic compound with the molecular formula C7H2BrF5. It is used in the Lewis acid-promoted synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans from biaryl triazenes .
Molecular Structure Analysis
The molecular formula of 2-Bromo-4,6-difluorobenzotrifluoride is C7H2BrF5. The InChI Key is QPJKIRNIIXIPIE-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Bromo-4,6-difluorobenzotrifluoride is involved in the Lewis acid-promoted synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans from biaryl triazenes . The specific reaction mechanisms and pathways are not detailed in the available resources.Physical And Chemical Properties Analysis
2-Bromo-4,6-difluorobenzotrifluoride is slightly soluble in water . The specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Material Science
2-Bromo-4,6-difluorobenzotrifluoride is a compound involved in various chemical syntheses and material science applications. Its structural properties make it a valuable intermediate in the formation of complex organic compounds and materials.
High-Temperature Reactions and Product Formation : The compound is involved in high-temperature reactions, yielding a range of products like dibenzofurans and dibenzo-p-dioxins. For instance, the thermal degradation of a mixture of 2-bromophenol and 2-chlorophenol leads to the formation of compounds such as 4,6-dibromodibenzofuran, showing its potential role in forming complex molecular structures (Evans & Dellinger, 2006).
Regioflexible Substitution in Organic Synthesis : The compound exhibits regioflexibility, allowing for selective conversion into various structurally related compounds. This property is significant in organic synthesis, offering a pathway to synthesize benzoic acids and bromobenzoic acids, which are crucial in medicinal and material chemistry (Schlosser & Heiss, 2003).
Photocatalytic Reactions in Chemical Synthesis : 2-Bromo-4,6-difluorobenzotrifluoride is used in photocatalytic reactions, a method that harnesses light to promote chemical reactions. It's employed as a coupling partner in defluorinative reactions with N-aryl amino acids, leading to the formation of tetrahydroquinolines, compounds with potential applications in pharmaceuticals and organic materials (Zeng et al., 2022).
Intermediate in Synthesizing Phenanthridinone : It serves as an intermediate in the synthesis of phenanthridinone, a compound with various biological activities. The synthesis and characterization of such intermediates are crucial for developing new pharmaceuticals and studying molecular interactions (Polo et al., 2019).
Synthesis of Fluorinated Compounds : The compound is used in synthesizing fluorinated compounds like trifluoromethylated and difluoromethylated amino acids. These compounds are significant in peptide/protein-based chemical biology, offering a route for applications in medicinal chemistry and life sciences (Lou et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-bromo-3,5-difluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-4-1-3(9)2-5(10)6(4)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOPJVOERDAZCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-difluorobenzotrifluoride | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

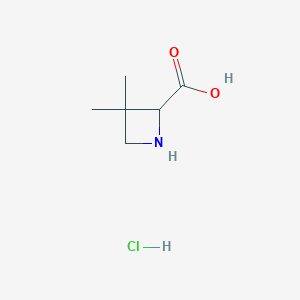
![6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1381650.png)
![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1381651.png)

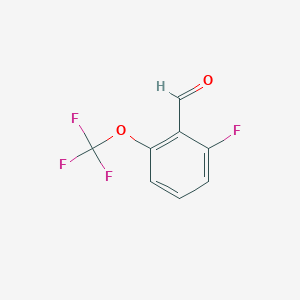



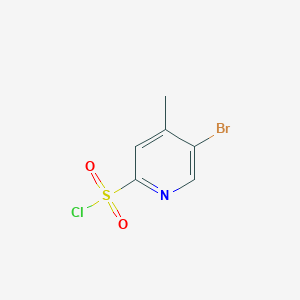
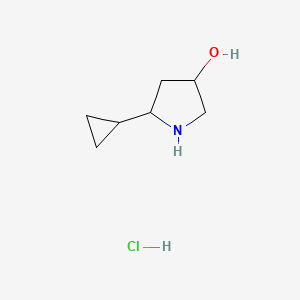

![6-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B1381666.png)
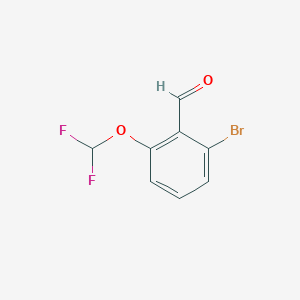
![2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381670.png)